molecular formula C10H25NO3Si B1265627 N-(3-(Trimethoxysilyl)propyl)butylamine CAS No. 31024-56-3

N-(3-(Trimethoxysilyl)propyl)butylamine

Cat. No.: B1265627
CAS No.: 31024-56-3
M. Wt: 235.4 g/mol
InChI Key: XCOASYLMDUQBHW-UHFFFAOYSA-N
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Description

N-(3-(Trimethoxysilyl)propyl)butylamine is a useful research compound. Its molecular formula is C10H25NO3Si and its molecular weight is 235.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Spectroscopic Analysis

N-(3-(Trimethoxysilyl)propyl)butylamine has been analyzed spectroscopically, particularly in the context of butylamine. For instance, a study by Campos and Gómez Marigliano (2020) used FT-Raman and FT-infrared spectra to investigate butylamine and confirmed the existence of certain types of hydrogen-bonded complexes (Campos & Gómez Marigliano, 2020).

Surface Derivatization

The compound is also relevant in the field of surface derivatization. Simon, Ricco, and Wrighton (1982) described its application as a photoanode derivatizing reagent that can be covalently anchored to electrodes, enhancing durability and stability (Simon, Ricco, & Wrighton, 1982).

Chemisorption Studies

In chemisorption studies, the silylating agent 3-trimethoxysilyl-1-propanethiol, closely related to this compound, has been immobilized on silica gel for adsorption analysis, as investigated by Cestari and Airoldi (1997) (Cestari & Airoldi, 1997).

Hydrolysis Monitoring

The compound's role in hydrolysis processes was explored by Tleuova et al. (2016), who used 3-(trimethoxysilyl)propyl methacrylate (TPM) for monitoring chemical reactions with water (Tleuova et al., 2016).

Polymerization Studies

This compound and related compounds have been utilized in polymerization studies. For example, Pavlyuchenko et al. (2007) investigated the copolymerization of n-butyl methacrylate with 3-(trimethoxysilyl)propyl methacrylate, focusing on the formation of organic-inorganic cross-linked structures (Pavlyuchenko et al., 2007).

Corrosion Inhibition

The compound has also been studied for its role in corrosion inhibition. Bastidas, Damborenea, and Vázquez (1997) explored the use of n-butylamine, which shares structural similarities with this compound, in inhibiting mild steel corrosion in hydrochloric acid (Bastidas, Damborenea, & Vázquez, 1997).

Material Science Applications

In material science, the compound has been instrumental in fabricating functional hybrid materials. Chung, Jones, and Georgiou (2015) discussed the group transfer polymerization of the functional monomer 3-(trimethoxysilyl)propyl methacrylate to produce polymers with various architectures (Chung, Jones, & Georgiou, 2015).

CO2 Adsorption Mechanism

Finally, Basaran, Topçubaşı, and Davran-Candan (2021) investigated CO2 adsorption over 3-(trimethoxysilyl)propylamine-functionalized mesoporous silica, providing insights into the capture mechanism of amine-based sorbents (Basaran, Topçubaşı, & Davran-Candan, 2021).

Biochemical Analysis

Biochemical Properties

N-(3-(Trimethoxysilyl)propyl)butylamine plays a significant role in biochemical reactions due to its ability to interact with various biomolecules. It acts as a coupling agent, facilitating the bonding between organic and inorganic materials. This compound interacts with enzymes, proteins, and other biomolecules through its trimethoxysilyl group, which can form covalent bonds with hydroxyl groups on the surface of biomolecules . These interactions enhance the stability and functionality of the biomolecules, making this compound a valuable tool in biochemical applications.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form covalent bonds with biomolecules allows it to modulate cell function by altering the activity of key enzymes and proteins . For example, it can inhibit or activate specific signaling pathways, leading to changes in gene expression and metabolic activity. These effects make this compound a valuable tool for studying cellular processes and developing new therapeutic strategies.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form covalent bonds with biomolecules. The trimethoxysilyl group reacts with hydroxyl groups on the surface of enzymes, proteins, and other biomolecules, leading to the formation of stable covalent bonds . This interaction can result in enzyme inhibition or activation, depending on the specific biomolecule involved. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under inert atmosphere and room temperature conditions . It can undergo hydrolysis in the presence of moisture, leading to the formation of silanol groups. This degradation process can affect the compound’s ability to interact with biomolecules and influence cellular function. Long-term studies have shown that this compound can have lasting effects on cellular processes, making it a valuable tool for studying the temporal dynamics of biochemical reactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function by stabilizing biomolecules and modulating enzyme activity . At high doses, it can exhibit toxic effects, leading to cellular damage and adverse physiological responses. Studies have shown that there is a threshold dose beyond which the compound’s beneficial effects are outweighed by its toxicity. Therefore, careful dosage optimization is essential when using this compound in animal studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can modulate metabolic flux by influencing the activity of key enzymes involved in metabolic processes . For example, it can enhance or inhibit the activity of enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. These interactions can lead to changes in metabolite levels and overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with biomolecules allows it to be selectively transported to specific cellular compartments. This targeted distribution enhances the compound’s effectiveness in modulating cellular processes and biochemical reactions.

Subcellular Localization

This compound exhibits specific subcellular localization, which can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it can localize to the nucleus, mitochondria, or other organelles, where it can modulate the activity of key enzymes and proteins. This subcellular localization is essential for the compound’s ability to influence cellular processes and biochemical reactions.

Properties

IUPAC Name

N-(3-trimethoxysilylpropyl)butan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25NO3Si/c1-5-6-8-11-9-7-10-15(12-2,13-3)14-4/h11H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCOASYLMDUQBHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNCCC[Si](OC)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25NO3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067590
Record name 1-Butanamine, N-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name 1-Butanamine, N-[3-(trimethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

31024-56-3
Record name N-[3-(Trimethoxysilyl)propyl]-1-butanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31024-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butanamine, N-(3-(trimethoxysilyl)propyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031024563
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Butanamine, N-[3-(trimethoxysilyl)propyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Butanamine, N-[3-(trimethoxysilyl)propyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[3-(trimethoxysilyl)propyl]butylamine
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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